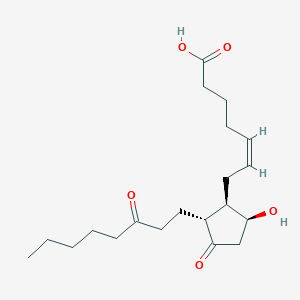

13,14-Dihydro-15-keto-pgd2

描述

13,14-二氢-15-酮-前列腺素D2是前列腺素D2的代谢产物,通过15-羟基前列腺素脱氢酶途径形成。 该化合物因其作为DP2受体的选择性激动剂的作用以及其抑制犬结肠粘膜制剂中离子通量的能力而闻名 .

准备方法

合成路线和反应条件: 13,14-二氢-15-酮-前列腺素D2是通过还原前列腺素D2中碳原子13和14之间的双键以及氧化碳15上的羟基来合成的 . 反应通常涉及使用特定的酶,例如15-羟基前列腺素脱氢酶和前列腺素Delta13-还原酶 .

工业生产方法: 13,14-二氢-15-酮-前列腺素D2的工业生产涉及利用微生物或酶系统将前列腺素D2转化为其代谢产物的生物技术过程。 这些过程针对高产率和高纯度进行了优化 .

反应类型:

氧化: 该化合物进一步氧化形成11β-羟基化合物.

还原: 碳原子13和14之间的双键的还原是其形成的关键步骤.

取代: 尽管不太常见,但在各种官能团上的潜在取代反应可以被探索。

常见试剂和条件:

氧化: 15-羟基前列腺素脱氢酶等酶。

还原: 前列腺素Delta13-还原酶。

主要产品:

11β-羟基化合物: 通过13,14-二氢-15-酮-前列腺素D2的进一步代谢形成.

科学研究应用

CRTH2/DP2 Receptor Agonism

13,14-Dihydro-15-keto-PGD2 has been identified as a selective agonist for the CRTH2/DP2 receptor, which plays a critical role in mediating allergic responses and inflammation. This receptor is expressed on various immune cells, including eosinophils and Th2 cells, making it a target for modulating allergic reactions and asthma symptoms .

Cellular Senescence

Recent studies indicate that this compound is involved in cellular senescence processes. Elevated levels of this compound have been observed in senescent cells, suggesting its role as a biomarker for senolysis. In particular, its release during ABT-263-induced senolysis has been documented in human cell lines such as HEPG2 and HUVECs, indicating its potential use in understanding aging-related diseases .

Therapeutic Implications

Anti-inflammatory Applications

Due to its agonistic effects on the CRTH2 receptor, this compound may be useful in developing treatments for inflammatory conditions such as asthma and allergic rhinitis. By modulating the immune response through this pathway, it could help alleviate symptoms associated with these conditions .

Cancer Research

The role of this compound in cellular senescence also opens avenues for cancer research. Senescent cells can contribute to the tumor microenvironment; thus, targeting this compound could be beneficial in cancer therapies aimed at eliminating senescent cells that promote tumor growth .

Analytical Applications

Biomarker for Senolysis

The detection of this compound in biological samples (e.g., plasma and urine) serves as a potential biomarker for senolytic therapies. Its quantification can provide insights into the effectiveness of treatments aimed at reducing senescent cell populations in vivo .

Comparative Data Table

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Cellular Senescence: Research demonstrated that treatment with ABT-263 led to increased levels of dihomo-15d-PGJ2 (a related compound) in senescent HEPG2 cells, indicating its potential as a marker for cellular aging processes .

- Inflammatory Response Modulation: In vitro studies have shown that this compound can significantly alter cytokine release profiles in immune cells, suggesting its utility in managing inflammatory diseases .

作用机制

该化合物通过选择性结合DP2受体发挥作用,DP2受体是一种参与各种生理过程的G蛋白偶联受体。 结合后,它会激活调节离子通量和炎症反应的信号通路 . 在人体中,它进一步代谢形成11β-羟基化合物,这些化合物也参与其生物活性 .

类似化合物:

- 13,14-二氢-15-酮-前列腺素E2

- 13,14-二氢-15-酮-前列腺素F2α

比较:

相似化合物的比较

- 13,14-Dihydro-15-keto-Prostaglandin E2

- 13,14-Dihydro-15-keto-Prostaglandin F2α

Comparison:

生物活性

13,14-Dihydro-15-keto-PGD2 (also referred to as dhk PGD2 ) is a significant metabolite of Prostaglandin D2 (PGD2), formed through the enzymatic pathway involving 15-hydroxy PG dehydrogenase. This compound has garnered attention due to its biological activities, particularly its role as a selective agonist for the CRTH2/DP2 receptor, which is implicated in various physiological processes including immune response and sleep regulation.

-

Receptor Agonism :

- CRTH2/DP2 Receptor : this compound selectively activates the CRTH2 receptor, which is primarily expressed in T-helper type 2 cells, eosinophils, and basophils. This activation leads to chemotaxis and other immune responses .

- Effects on cAMP Levels : Studies indicate that while DP1 receptor activation increases cyclic AMP (cAMP) levels, CRTH2 activation by dhk PGD2 results in decreased cAMP levels, illustrating a unique signaling pathway .

- Inhibition of Ion Flux :

- Metabolism and Excretion :

Biological Effects

- Sleep Regulation : Contrary to some expectations regarding PGD2's role in promoting sleep, studies have indicated that this compound does not induce sleep in experimental models. This suggests a complex role of prostaglandins in sleep physiology where specific receptors may dictate opposing effects .

- Role in Disease : Recent studies have identified dhk PGD2 as a potential biomarker for non-alcoholic steatohepatitis (NASH), with elevated levels observed in patients compared to controls. This highlights its potential utility in clinical diagnostics and understanding metabolic diseases .

Summary of Biological Activities

Case Studies on Biological Effects

Key Studies

- Hirai et al. (2001) : Demonstrated that dhk PGD2 induces chemotaxis in immune cells via the CRTH2 receptor, providing insights into its role in allergic responses and asthma .

- Rangachari & Betti (1993) : Investigated the effects of PGD2 metabolites on canine proximal colon physiology, highlighting the inhibitory effects on ion transport mechanisms .

- Recent Biomarker Studies : Identified dhk PGD2 as a leading candidate biomarker for distinguishing between non-alcoholic fatty liver disease (NAFL) and NASH through eicosanoid profiling .

属性

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXYLYXIXYEST-KZTWKYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59894-07-4 | |

| Record name | 13,14-Dihydro-15-keto-PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。